![molecular formula C12H13BrN2O2 B1400675 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol CAS No. 1206800-27-2](/img/structure/B1400675.png)
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Overview
Description
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol, also known as 6-Bromo-2-THP-2H-indazol-5-ol, is a novel and promising compound that has been studied for its potential as a therapeutic agent in various medical conditions. 6-Bromo-2-THP-2H-indazol-5-ol is a small molecule that has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been the subject of numerous scientific studies, and its potential as a therapeutic agent has been explored in a variety of medical conditions.
Scientific Research Applications
Synthesis and Chemical Properties
- 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is involved in the synthesis of various chemical compounds, including N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, which are explored for their potential applications in pharmaceuticals and material sciences (Revanna et al., 2013).
- This chemical is also a key intermediate in the preparation of 6-bromo-3,4-dihydro-2H-pyrans, which have applications in synthetic chemistry for creating diverse molecular structures (Milne et al., 2002).
Applications in Complex Molecule Synthesis
- It is used in the construction of complex molecules like pyrazole-based heterocycles attached to sugar moieties. These compounds have been evaluated for their potential anti-diabetic activity (Vaddiraju et al., 2022).
- Additionally, it plays a role in the chemoenzymatic synthesis of enantiopure 6-substituted 5,6-dihydro-2H-pyran-2-one, a structural motif found in chiral lactones with a range of biological activities (Carrera et al., 2013).
Contribution to Organic Synthesis
- Its derivatives are integral in the development of novel synthesis methods and reactions, contributing significantly to advancements in organic synthesis and medicinal chemistry. This includes the development of new synthetic pathways and the exploration of its reactivity with various nucleophiles and other chemical entities (Kotretsou & Georgiadis, 2000).
properties
IUPAC Name |
6-bromo-2-(oxan-2-yl)indazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSGBCLGLWIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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